“4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a pyridine derivative . It can be prepared by trifluoromethylation of 4-iodobenzene . It’s a key structural motif in active agrochemical and pharmaceutical ingredients .
The synthesis of “4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
The molecular structure of “4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” includes three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
The chemical reactions involving “4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” are diverse. For instance, it acts as a reactant in the preparation of aminopyridines through amination reactions . It’s also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
The physical and chemical properties of “4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” are distinctive due to the presence of a fluorine atom and a pyridine in its structure . It has a refractive index of n20/D 1.417 (lit.), a boiling point of 110 °C (lit.), and a density of 1.27 g/mL at 25 °C (lit.) .
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by its unique pyrrolo[2,3-b]pyridine structure with a trifluoromethyl group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly as a kinase inhibitor. The presence of the trifluoromethyl group enhances its biological activity and lipophilicity, making it a valuable scaffold for drug development.
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. This compound is particularly noted for its role in inhibiting fibroblast growth factor receptors (FGFR) and phosphodiesterase enzymes, which are critical in various signaling pathways associated with cancer and inflammation .
The synthesis of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from simpler pyrrole derivatives. Common methods include:
For example, one synthetic route involves reacting a trifluoromethyl-substituted pyrrole with an aldehyde in the presence of a catalyst under controlled temperature conditions (around 50 °C) to yield the desired product in moderate yields (45–60%) . Further modifications can be achieved through reduction reactions using triethylsilane and trifluoroacetic acid as catalysts.
The molecular structure of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine consists of a fused bicyclic system containing a pyrrole and pyridine ring. The trifluoromethyl group at the 4-position significantly influences its electronic properties.
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions:
For instance, reactions involving this compound often utilize copper(I) iodide as a catalyst under specific conditions (e.g., elevated temperatures) to achieve desired transformations effectively .
The mechanism of action for compounds derived from 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine primarily involves inhibition of specific protein kinases such as FGFR.
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is primarily utilized in medicinal chemistry for:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3